Cas no 868680-53-9 (N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide)

N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide structure
868680-53-9 structure
商品名:N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
CAS番号:868680-53-9
MF:C16H21N3O4
メガワット:319.355643987656
CID:6013829
PubChem ID:7190184

N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
    • F1827-0034
    • SR-01000016207
    • 868680-53-9
    • AKOS024612382
    • SR-01000016207-1
    • インチ: 1S/C16H21N3O4/c1-3-18-9-10-19(16(22)15(18)21)11-14(20)17-12-5-7-13(8-6-12)23-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20)
    • InChIKey: ASVNPJDJQWJOPI-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(N(CC)CCN1CC(NC1C=CC(=CC=1)OCC)=O)=O

計算された属性

  • せいみつぶんしりょう: 319.15320616g/mol
  • どういたいしつりょう: 319.15320616g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 447
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 79Ų

N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1827-0034-5mg
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
868680-53-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1827-0034-10mg
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
868680-53-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1827-0034-25mg
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
868680-53-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1827-0034-5μmol
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
868680-53-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1827-0034-50mg
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
868680-53-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1827-0034-40mg
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
868680-53-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1827-0034-20mg
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
868680-53-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1827-0034-2μmol
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
868680-53-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1827-0034-4mg
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
868680-53-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1827-0034-100mg
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
868680-53-9 90%+
100mg
$248.0 2023-05-17

N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide 関連文献

N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamideに関する追加情報

N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide: A Promising Molecular Scaffold for Targeted Therapeutic Applications

N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS No. 868680-53-9) represents a structurally unique molecule with potential applications in pharmaceutical research. This compound belongs to the class of acetamide derivatives, characterized by the presence of an acyl group attached to an amide functional group. The molecule's core structure combines a phenyl ring substituted with an ethoxy group (4-ethoxyphenyl) and a piperazine ring with a 2,3-dioxopiperazin-1-yl moiety (4-ethyl-2,3-dioxopiperazin-1-yl). The unique arrangement of functional groups suggests potential interactions with biological targets, making it a subject of interest in drug discovery.

Recent studies have highlighted the importance of 4-ethoxyphenyl substituents in modulating the physicochemical properties of small molecules. This functional group contributes to enhanced solubility and improved permeability, which are critical for drug delivery. The 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide fragment introduces a cyclic piperazine core with a carbonyl group, creating a scaffold that may interact with enzyme active sites or receptor binding domains. Such structural features are often exploited in the development of inhibitors for kinases, proteases, and other enzymatic targets.

The CAS 868680-53-9 compound has been investigated for its potential in targeting inflammatory pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this molecule exhibit significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The 4-ethyl-2,3-dioxopiperazin-1-yl group appears to play a crucial role in this mechanism, as it forms hydrogen bonds with key residues in the target protein. This finding aligns with the growing trend of using piperazine-based scaffolds in the design of anti-inflammatory agents.

Structural modifications to N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide have been explored to enhance its therapeutic potential. Researchers have focused on optimizing the 4-ethoxyphenyl substituent to improve metabolic stability and reduce off-target effects. For example, replacing the ethoxy group with other alkyl or aryl groups has been shown to modulate the molecule's binding affinity for specific receptors. These studies underscore the importance of functional group manipulation in drug development.

The 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide fragment is structurally related to known pharmacological agents, such as certain anticonvulsants and neuroprotective compounds. The presence of the 2,3-dioxopiperazine ring suggests potential interactions with enzymes involved in neurotransmitter metabolism. A 2024 preclinical study highlighted the molecule's ability to modulate the activity of monoamine oxidase (MAO), a target implicated in neurodegenerative diseases. This finding opens new avenues for the application of CAS 868680-53-9 in neurological disorders.

In the context of drug discovery, the N-(4-ethoxyphenyl) moiety has been extensively studied for its role in enhancing drug permeability across biological membranes. The ethoxy group's hydrophilic nature may facilitate the molecule's interaction with cell membranes, while the piperazine ring provides a flexible scaffold for receptor binding. This dual functionality makes CAS 868680-53-9 a promising candidate for the development of orally bioavailable therapeutics.

Recent advancements in computational modeling have provided insights into the binding mechanism of N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide. Molecular docking studies suggest that the molecule can bind to the ATP-binding site of certain kinases, inhibiting their enzymatic activity. This mechanism is similar to that of approved kinase inhibitors, indicating the potential of CAS 868680-53-9 in targeting oncogenic pathways. The structural similarity to known drugs further supports its viability as a lead compound.

The 4-ethyl-2,3-dioxopiperazin-1-yl group is a key feature of CAS 868680-53-9, as it contributes to the molecule's ability to form hydrogen bonds with biological targets. This property is particularly important in the design of molecules that interact with proteins, where hydrogen bonding plays a critical role in binding affinity. The presence of this group may also influence the molecule's pharmacokinetic profile, affecting its half-life and distribution in the body.

Studies on the 4-ethoxyphenyl substituent have revealed its impact on the molecule's metabolic stability. The ethoxy group can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites. However, structural modifications to this group, such as the introduction of methyl or ethyl substituents, have been shown to reduce metabolic degradation and improve the molecule's therapeutic window. These findings highlight the importance of optimizing functional groups in drug development.

The 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide fragment is also relevant in the context of enzyme inhibition. The 2,3-dioxopiperazine ring can act as a Michael acceptor, forming covalent bonds with cysteine residues in target enzymes. This mechanism is similar to that of certain protease inhibitors, suggesting that CAS 868680-53-9 may have applications in the treatment of diseases involving protease overactivity, such as certain cancers and viral infections.

Overall, the structural features of N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS No. 868680-53-9) position it as a promising candidate for further exploration in pharmaceutical research. The combination of functional groups that enhance solubility, permeability, and binding affinity makes this molecule a valuable lead compound for the development of new therapeutics. Ongoing studies are likely to uncover additional applications and optimize its pharmacological properties for clinical use.

The 4-ethoxyphenyl substituent's role in modulating the molecule's physicochemical properties continues to be a focus of research. Its impact on drug solubility and bioavailability is critical for the development of effective therapeutics. By optimizing this group, researchers can enhance the molecule's therapeutic potential while minimizing side effects. This approach aligns with the broader goals of drug discovery to create safer and more effective treatments.

As the field of medicinal chemistry advances, the CAS 868680-53-9 compound is likely to play a significant role in the development of novel therapeutics. The unique combination of functional groups in N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide offers a versatile scaffold for the design of drugs targeting a wide range of diseases. Continued research into this molecule's properties and applications is expected to yield important insights and innovations in pharmaceutical science.

Recent trends in drug discovery emphasize the importance of structural diversity in lead compounds. The 4-ethyl-2,3-dioxopiperazin-1-yl group in CAS 868680-53-9 provides a unique structural element that may differentiate this molecule from existing therapeutics. This characteristic is particularly valuable in the context of drug resistance, where the development of new compounds with novel mechanisms of action is essential.

In conclusion, N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide (CAS No. 868680-53-9) represents a promising molecule with potential applications in pharmaceutical research. Its unique structural features, including the 4-ethoxyphenyl substituent and the 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide fragment, suggest a wide range of therapeutic possibilities. Ongoing studies are likely to expand the understanding of this molecule's properties and its potential as a lead compound for the development of new drugs.

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